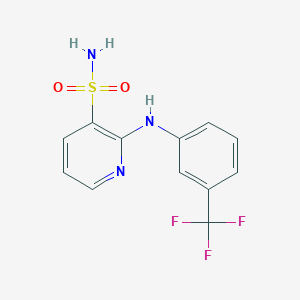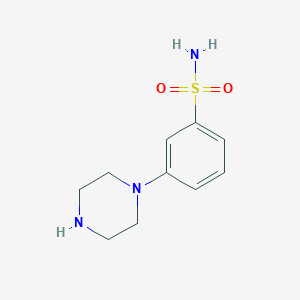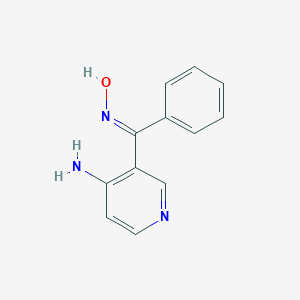![molecular formula C11H9BrN2S B215155 2-[(3-bromopyridin-2-yl)sulfanyl]-4-methylpyridine](/img/structure/B215155.png)
2-[(3-bromopyridin-2-yl)sulfanyl]-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-bromopyridin-2-yl)sulfanyl]-4-methylpyridine is a chemical compound with the molecular formula C11H9BrN2S and a molar mass of 281.17 g/mol . This compound is characterized by the presence of a bromine atom at the third position of the pyridine ring and a sulfanyl group linking another pyridine ring substituted with a methyl group at the fourth position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromopyridin-2-yl)sulfanyl]-4-methylpyridine typically involves the bromination of 2-[(4-methylpyridin-2-yl)sulfanyl]pyridine. The bromination reaction can be carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide . The reaction is usually conducted in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-bromopyridin-2-yl)sulfanyl]-4-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the pyridine rings, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives.
Scientific Research Applications
2-[(3-bromopyridin-2-yl)sulfanyl]-4-methylpyridine is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 2-[(3-bromopyridin-2-yl)sulfanyl]-4-methylpyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the sulfanyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and as a ligand in coordination chemistry . Its effects are mediated through the formation of covalent or non-covalent interactions with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylpyridine: Similar in structure but lacks the sulfanyl group.
2-Bromo-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a sulfanyl group.
3-Bromo-2-(4-morpholino)pyridine: Contains a morpholino group instead of a sulfanyl group.
Uniqueness
2-[(3-bromopyridin-2-yl)sulfanyl]-4-methylpyridine is unique due to the presence of both a bromine atom and a sulfanyl group linked to a methyl-substituted pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H9BrN2S |
|---|---|
Molecular Weight |
281.17 g/mol |
IUPAC Name |
2-(3-bromopyridin-2-yl)sulfanyl-4-methylpyridine |
InChI |
InChI=1S/C11H9BrN2S/c1-8-4-6-13-10(7-8)15-11-9(12)3-2-5-14-11/h2-7H,1H3 |
InChI Key |
SRDWLDRQYPBQLI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)SC2=C(C=CC=N2)Br |
Canonical SMILES |
CC1=CC(=NC=C1)SC2=C(C=CC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Oxo-2-phenylethyl)sulfanyl]isonicotinic acid](/img/structure/B215072.png)

![N,N-dimethyl-6-[3-(trifluoromethyl)anilino]-3-pyridinesulfonamide](/img/structure/B215076.png)
![3-Nitro-2-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B215078.png)
![6-[3-(Trifluoromethyl)anilino]pyridin-1-ium-3-sulfonate](/img/structure/B215079.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-N-isopropyl-3-pyridinesulfonamide](/img/structure/B215080.png)
![2-{4-[3-(4-Morpholinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol](/img/structure/B215082.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide](/img/structure/B215086.png)



![6-[(2-Oxopropyl)sulfanyl]nicotinic acid](/img/structure/B215091.png)
![Methyl 2-[(2-oxo-2-phenylethyl)sulfanyl]isonicotinate](/img/structure/B215092.png)
![2-[1-(4-Chlorophenyl)propyl]malonic acid](/img/structure/B215098.png)
